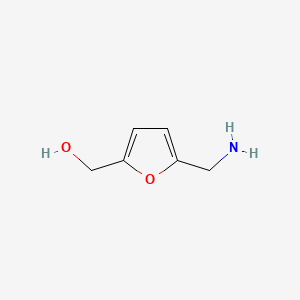

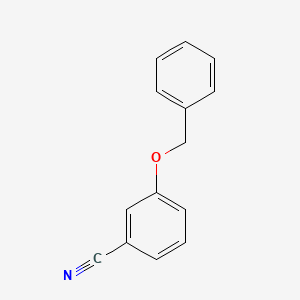

3-(Benzyloxy)benzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves catalytic processes or reactions utilizing specific reagents to introduce or modify functional groups. For example, a study on the synthesis of 3-chloro-3-deoxy sugars through trans-diaxial cleavage of oxiran rings with dichlorobis(benzonitrile)palladium(II) highlights the versatility of benzonitrile in regioselective synthesis processes (Afza, Malik, & Voelter, 1983). Another example involves the synthesis of 3-benzyloxy glutaric nitrile, a precursor for 3-hydroxy glutaric nitrile, through a nucleophilic addition reaction, showcasing a practical and environmentally friendly synthetic route (Qu Shi-wei, 2008).

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives reveals interesting features regarding their crystallography and electronic configuration. For instance, the crystal structure analysis of a benzoxazole derivative, which shares a similar aromatic core with 3-(Benzyloxy)benzonitrile, was determined, showing organic layers parallel to a specific direction, indicating the influence of molecular structure on the crystalline form (Belhouchet et al., 2012).

Chemical Reactions and Properties

Benzonitrile derivatives participate in various chemical reactions, exhibiting a wide range of reactivities and forming diverse products. The reaction of substituted benzonitrile oxides with the enolate ion of acetaldehyde, resulting in 3-aryl-4,5-dihydro-5-hydroxy-1,2-oxazoles, demonstrates the compounds' ability to undergo cycloaddition reactions, which are crucial for synthesizing heterocyclic compounds (Nunno & Scilimati, 1987).

Applications De Recherche Scientifique

1. Green Synthesis of Benzonitrile

- Summary of Application: Benzonitrile is synthesized from benzaldehyde and hydroxylamine hydrochloride. This method suffers from various constraints such as longer reaction time, corrosion and recovery of hydrochloric acid, the use of metal salt catalysts and their separation . A novel green synthetic route was proposed with ionic liquid as the recycling agent .

- Methods of Application: The molar ratio of benzaldehyde to hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was 1:1.5, the volume ratio of paraxylene to ionic liquid was 2:1, and the reaction was carried out at 120 °C for 2 hours .

- Results or Outcomes: The benzaldehyde conversion and benzonitrile yield were both 100% . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .

2. Industrial Applications of Benzonitrile

- Summary of Application: Benzonitrile is a versatile chemical compound with significant applications in various fields, from industrial synthesis to pharmaceuticals and scientific research .

- Methods of Application: Benzonitrile can be hydrolyzed to benzoic acid or reduced to benzylamine . In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .

- Results or Outcomes: The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

3. Synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

- Summary of Application: This is a specific application of benzyloxy compounds in the synthesis of complex organic molecules .

- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of benzyloxy compounds as intermediates .

- Results or Outcomes: The successful synthesis of the target compound was achieved .

4. Discovery in Interstellar Dust

- Summary of Application: Benzonitrile was identified in interstellar dust, marking the first discovery of an aromatic molecule in space .

- Methods of Application: The discovery was made using radio astronomy techniques .

- Results or Outcomes: The discovery suggests that a significant portion of interstellar carbon may consist of polynuclear aromatics .

5. Green Synthesis of Various Nitriles

- Summary of Application: A novel green synthetic route was proposed with ionic liquid as the recycling agent . This route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .

- Methods of Application: The molar ratio of benzaldehyde to hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was 1:1.5, the volume ratio of paraxylene to ionic liquid was 2:1, and the reaction was carried out at 120 °C for 2 hours .

- Results or Outcomes: The benzaldehyde conversion and benzonitrile yield were both 100% . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .

6. Interplay of Fragmentation and Formation Processes

- Summary of Application: This study disentangles the fragmentation and formation processes that take place upon dissociative ionization of benzonitrile .

- Methods of Application: The specific methods of this study are not detailed in the source, but it builds on previous spectroscopic detections of the ionic fragmentation products of benzonitrile and uses these as reactants for low-temperature bottom-up ion–molecule .

- Results or Outcomes: The results of this study are not detailed in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZQTLUSPQUQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340072 | |

| Record name | 3-(Benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)benzonitrile | |

CAS RN |

61147-43-1 | |

| Record name | 3-(Benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)